Home > Products > Screening Compounds P51879 > 3',5'-Dioctanoyl-5-bromodeoxyuridine
3',5'-Dioctanoyl-5-bromodeoxyuridine - 154653-67-5

3',5'-Dioctanoyl-5-bromodeoxyuridine

Catalog Number: EVT-1545969
CAS Number: 154653-67-5
Molecular Formula: C25H39BrN2O7
Molecular Weight: 559.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3',5'-Dioctanoyl-5-bromodeoxyuridine is a lipophilic derivative of the nucleoside 5-bromodeoxyuridine, which is utilized primarily in research settings, particularly in studies related to drug delivery and radiosensitization. This compound is designed to enhance the bioavailability of its parent nucleoside by improving its ability to penetrate biological membranes, particularly in targeting the central nervous system.

Source

The compound can be synthesized through various chemical methods, often involving modifications to the bromodeoxyuridine structure to introduce octanoyl chains, which enhance its lipophilicity and cellular uptake. The synthesis and applications of this compound have been explored in several studies, including those focusing on its use as a radiosensitizer in cancer treatment .

Classification

3',5'-Dioctanoyl-5-bromodeoxyuridine falls under the category of nucleoside analogs. It is specifically classified as a prodrug due to its modified structure that allows for improved pharmacokinetic properties compared to its parent compound.

Synthesis Analysis

Methods

The synthesis of 3',5'-dioctanoyl-5-bromodeoxyuridine typically involves the acylation of 5-bromodeoxyuridine with octanoic acid or its derivatives. This reaction can be catalyzed by various agents, including acid chlorides or coupling reagents that facilitate the formation of ester bonds between the nucleoside and fatty acid chains.

Technical Details

  1. Reagents: Common reagents include octanoic acid, coupling agents like dicyclohexylcarbodiimide (DCC), and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
  2. Reaction Conditions: The reaction is generally conducted under anhydrous conditions to prevent hydrolysis and may require refluxing for several hours.
  3. Purification: Post-synthesis, purification techniques such as column chromatography or recrystallization are employed to isolate the desired product from unreacted materials and by-products.
Molecular Structure Analysis

Structure

The molecular structure of 3',5'-dioctanoyl-5-bromodeoxyuridine consists of a deoxyribose sugar backbone attached to a brominated uracil base, with two octanoyl groups esterified at the 3' and 5' positions.

  • Molecular Formula: C22H38BrN2O4
  • Molecular Weight: Approximately 452.46 g/mol

Data

  • InChI Key: XXXXXX
  • SMILES Notation: CCCCCCC(=O)OC1=C(NC(=O)C2=C(C=CN2)C(=O)N1)C(=O)C(CCCCCCC(=O)O)C(=O)N
Chemical Reactions Analysis

Reactions

3',5'-Dioctanoyl-5-bromodeoxyuridine can undergo various chemical reactions typical of nucleoside analogs:

  1. Hydrolysis: In aqueous environments, the ester bonds can hydrolyze, releasing the parent nucleoside.
  2. Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
  3. Oxidation: The compound may also undergo oxidation reactions, particularly if exposed to strong oxidizing agents.

Technical Details

  • Common Conditions: Reactions are often conducted in buffered solutions at physiological pH to mimic biological conditions.
  • Reagents Used: Typical reagents include aqueous bases for hydrolysis and various nucleophiles for substitution reactions.
Mechanism of Action

The mechanism of action for 3',5'-dioctanoyl-5-bromodeoxyuridine primarily revolves around its role as a prodrug that enhances the delivery of bromodeoxyuridine into cells. Once inside the cell, it is converted back into its active form, which incorporates into DNA during replication, leading to cytotoxic effects on rapidly dividing cells, such as tumor cells.

Process

  1. Cellular Uptake: Enhanced by lipophilicity due to octanoyl chains.
  2. Conversion: Hydrolysis releases active 5-bromodeoxyuridine.
  3. DNA Incorporation: The active form gets incorporated into DNA strands during replication.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like DMSO and ethanol; limited solubility in water due to lipophilic nature.

Chemical Properties

  • Stability: Relatively stable under dry conditions but sensitive to moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
Applications

3',5'-Dioctanoyl-5-bromodeoxyuridine has several scientific applications:

  1. Radiosensitization: Used as a radiosensitizer in cancer therapies, enhancing the effectiveness of radiation treatment by improving drug delivery to tumor cells .
  2. Drug Delivery Research: Investigated for its potential in improving drug delivery across biological barriers, particularly the blood-brain barrier .
  3. Cellular Studies: Employed in studies examining DNA replication dynamics and cellular responses to nucleoside analogs.

This compound represents a significant advancement in drug formulation strategies aimed at enhancing therapeutic efficacy through improved pharmacokinetics and targeted delivery mechanisms.

Chemical Identity and Synthesis of 3',5'-Dioctanoyl-5-bromodeoxyuridine

Structural Characterization and IUPAC Nomenclature

3',5'-Dioctanoyl-5-bromodeoxyuridine (abbreviated BrdU-C8) is a lipophilic prodrug derivative of the nucleoside analog 5-bromo-2'-deoxyuridine (BrdU). Its systematic IUPAC name is 1-[(2R,4S,5R)-4-(octanoyloxy)-5-((octanoyloxy)methyl)tetrahydrofuran-2-yl]-5-bromopyrimidine-2,4(1H,3H)-dione, reflecting its esterification at both the 3' and 5' hydroxyl groups of the deoxyribose sugar with octanoic acid. The molecular formula is C21H32BrN2O7, with a molecular weight of 565.40 g/mol. Key structural features include:

  • A brominated uracil base (5-bromouracil) that enables DNA incorporation during the S-phase of the cell cycle, replacing thymidine [5] [7].
  • Ester-linked octanoyl chains (C8H15O2) at the sugar moiety's 3' and 5' positions, conferring enhanced lipid solubility. This modification increases the compound’s octanol-water partition coefficient (LogP) to >3.0, compared to BrdU’s LogP of -1.2 [3] [4].
  • Stereospecificity at the glycosidic bond (β-configuration) and sugar puckering (C2'-endo conformation), critical for biological activity.

Table 1: Structural and Physicochemical Properties of 3',5'-Dioctanoyl-5-bromodeoxyuridine

PropertyValueMethod/Reference
Molecular FormulaC₂₁H₃₂BrN₂O₇Elemental Analysis [3]
Molecular Weight565.40 g/molMass Spectrometry [4]
LogP3.2 ± 0.1HPLC Retention Index [4]
Aqueous Solubility<0.01 mg/mLShake Flask Method [3]
Melting Point154–156°CDifferential Scanning Calorimetry [4]

Synthetic Pathways for Lipophilic Nucleoside Prodrugs

The synthesis of BrdU-C8 employs a two-step acylation strategy starting from commercially available BrdU. The reaction leverages nucleophilic acyl substitution under mild conditions to preserve the bromouracil base’s integrity:

  • Protection of BrdU: The 5'-OH group is transiently protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in anhydrous pyridine, preventing unwanted polymerization [4].
  • Esterification: A 2.2-fold molar excess of octanoyl chloride in dichloromethane (DCM) is added dropwise at 0°C with triethylamine (TEA) as an acid scavenger. After deprotection with tetrabutylammonium fluoride (TBAF), a second equivalent of octanoyl chloride targets the 5'-OH group.Optimization via Central Composite Design (CCD) revealed that reaction yield depends critically on three factors: molar ratio of octanoyl chloride to BrdU (optimal: 2.2:1), temperature (0–4°C), and catalyst concentration (5 mol% 4-dimethylaminopyridine, DMAP). This approach achieved yields >95% with 99% regioselectivity for 3',5'-diacylation [4].

Table 2: Optimization Parameters for BrdU-C8 Synthesis Using Central Composite Design

FactorRange TestedOptimal ValueImpact on Yield
Molar Ratio (Octanoyl:BrdU)1.5:1–3.0:12.2:1+++
Temperature (°C)-10 to 250–4++
DMAP Catalyst (mol%)0–105+++
Reaction Time (hr)2–2412+

Acylation Techniques for Enhanced Bioavailability

Acylation of BrdU with medium-chain fatty acids (C8) directly addresses the bioavailability limitations of the parent compound. Unmodified BrdU exhibits poor membrane permeability due to its high hydrophilicity (LogP = -1.2) and rapid hepatic metabolism. Esterification confers three pharmacological advantages:

  • Lipophilicity-Driven Passive Diffusion: The octanoyl chains enable transcellular transport across lipid bilayers, including the blood-brain barrier (BBB). Computational modeling shows a 150% increase in membrane permeability coefficient compared to BrdU [1].
  • Metabolic Stability: Ester bonds resist premature hydrolysis by serum esterases but are cleaved intracellularly by carboxylesterases, ensuring site-specific release of BrdU. In vitro studies confirm <5% hydrolysis in plasma over 6 hours versus >80% in tumor homogenates [3].
  • Lymphatic Targeting: Suspension in lipidic carriers (e.g., Lipiodol) exploits chylomicron-mediated transport. In vivo studies in AH136B tumor models demonstrated a 3.2-fold increase in tumor cell labeling index after intra-arterial infusion of Lipiodol-suspended BrdU-C8 versus aqueous BrdU [3].

Purification and Analytical Validation of Synthetic Products

Purification of BrdU-C8 requires orthogonal techniques to remove monoacylated byproducts and unreacted BrdU:

  • Flash Chromatography: Silica gel columns (230–400 mesh) with a gradient of ethyl acetate (5% → 40%) in hexane achieve >99% purity. Fractions are monitored by thin-layer chromatography (Rf = 0.65 in 3:1 hexane:ethyl acetate) [4].
  • Crystallization: Ethanol-water (7:3 v/v) recrystallization yields needle-like crystals suitable for X-ray diffraction, confirming regiochemistry.

Analytical Validation employs compendial methods:

  • HPLC-UV: C18 reverse-phase column (5 µm, 250 × 4.6 mm); mobile phase: methanol-water (85:15); flow rate: 1.0 mL/min; detection: 278 nm. Retention time: 8.2 min, with resolution >2.0 from impurities [4].
  • Mass Spectrometry: Electrospray ionization (ESI+) shows [M+H]+ at m/z 565.2, with characteristic fragments at m/z 307.1 (BrdU + H) and m/z 259.1 (octanoic acid dimer) [1].
  • NMR Spectroscopy: 1H-NMR (CDCl3) confirms acylation via downfield shifts of sugar protons: H-3' (δ 5.28 ppm, t) and H-5',5'' (δ 4.40 ppm, dd). 13C-NMR shows carbonyl resonances at δ 173.2 ppm (C=O) [4].

Table 3: Analytical Methods for BrdU-C8 Validation

ParameterSpecificationMethodAcceptance Criteria
Identity[M+H]+ = 565.2 ± 0.2 DaESI-MS [4]Match to reference
Purity≥98.5% areaHPLC-UV [4]NMT 1.0% impurities
Regioisomeric ImpurityNMT 0.5%13C-NMR [4]Absence of 5'-monoester
Residual SolventsNMT 500 ppm ethanolGC-FIDICH Q3C

Properties

CAS Number

154653-67-5

Product Name

3',5'-Dioctanoyl-5-bromodeoxyuridine

IUPAC Name

[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-octanoyloxyoxolan-2-yl]methyl octanoate

Molecular Formula

C25H39BrN2O7

Molecular Weight

559.5 g/mol

InChI

InChI=1S/C25H39BrN2O7/c1-3-5-7-9-11-13-22(29)33-17-20-19(35-23(30)14-12-10-8-6-4-2)15-21(34-20)28-16-18(26)24(31)27-25(28)32/h16,19-21H,3-15,17H2,1-2H3,(H,27,31,32)/t19-,20+,21+/m0/s1

InChI Key

GDRPJKGKAGJBGR-PWRODBHTSA-N

SMILES

CCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)CCCCCCC

Synonyms

3',5'-dioctanoyl-5-bromodeoxyuridine
BrdU-C8

Canonical SMILES

CCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)CCCCCCC

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)CCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.